Cas no 92406-39-8 (3-Cyclopentyl-1-methyl-1H-pyrazol-5-amine)
3-Cyclopentyl-1-methyl-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 3-cyclopentyl-1-methyl-1H-Pyrazol-5-amine
- 1H-Pyrazol-5-amine, 3-cyclopentyl-1-methyl-
- NE29067
- 3-Cyclopentyl-1-methyl-1H-pyrazol-5-amine
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- Inchi: 1S/C9H15N3/c1-12-9(10)6-8(11-12)7-4-2-3-5-7/h6-7H,2-5,10H2,1H3
- InChI Key: PXNZHABCJRZBQO-UHFFFAOYSA-N
- SMILES: N1=C(C=C(N)N1C)C1CCCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 154
- Topological Polar Surface Area: 43.8
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 326.4±30.0 °C at 760 mmHg
- Flash Point: 151.2±24.6 °C
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
3-Cyclopentyl-1-methyl-1H-pyrazol-5-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Cyclopentyl-1-methyl-1H-pyrazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM332451-1g |
3-Cyclopentyl-1-methyl-1H-pyrazol-5-amine |
92406-39-8 | 95%+ | 1g |
$1114 | 2021-08-18 | |
| TRC | C993490-10mg |
3-cyclopentyl-1-methyl-1H-pyrazol-5-amine |
92406-39-8 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C993490-50mg |
3-cyclopentyl-1-methyl-1H-pyrazol-5-amine |
92406-39-8 | 50mg |
$ 210.00 | 2022-06-06 | ||
| TRC | C993490-100mg |
3-cyclopentyl-1-methyl-1H-pyrazol-5-amine |
92406-39-8 | 100mg |
$ 295.00 | 2022-06-06 | ||
| Chemenu | CM332451-1g |
3-Cyclopentyl-1-methyl-1H-pyrazol-5-amine |
92406-39-8 | 95%+ | 1g |
$734 | 2023-02-01 | |
| Enamine | EN300-130759-0.05g |
3-cyclopentyl-1-methyl-1H-pyrazol-5-amine |
92406-39-8 | 95% | 0.05g |
$202.0 | 2023-07-06 | |
| Enamine | EN300-130759-0.1g |
3-cyclopentyl-1-methyl-1H-pyrazol-5-amine |
92406-39-8 | 95% | 0.1g |
$301.0 | 2023-07-06 | |
| Enamine | EN300-130759-0.25g |
3-cyclopentyl-1-methyl-1H-pyrazol-5-amine |
92406-39-8 | 95% | 0.25g |
$431.0 | 2023-07-06 | |
| Enamine | EN300-130759-0.5g |
3-cyclopentyl-1-methyl-1H-pyrazol-5-amine |
92406-39-8 | 95% | 0.5g |
$679.0 | 2023-07-06 | |
| Enamine | EN300-130759-1.0g |
3-cyclopentyl-1-methyl-1H-pyrazol-5-amine |
92406-39-8 | 95% | 1.0g |
$871.0 | 2023-07-06 |
3-Cyclopentyl-1-methyl-1H-pyrazol-5-amine Suppliers
3-Cyclopentyl-1-methyl-1H-pyrazol-5-amine Related Literature
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Additional information on 3-Cyclopentyl-1-methyl-1H-pyrazol-5-amine
Introduction to 3-Cyclopentyl-1-methyl-1H-pyrazol-5-amine (CAS No. 92406-39-8) and Its Emerging Applications in Chemical Biology
The compound 3-Cyclopentyl-1-methyl-1H-pyrazol-5-amine (CAS No. 92406-39-8) represents a fascinating scaffold in the realm of heterocyclic chemistry, exhibiting significant potential in pharmaceutical and biochemical research. Its unique structural features—comprising a cyclopentyl ring fused with a pyrazole core and an amine substituent—make it a versatile building block for drug discovery and molecular probes. This article delves into the compound's chemical properties, synthetic pathways, and its relevance to contemporary research, particularly in the development of novel therapeutic agents.
Chemical Structure and Key Functional Groups
The molecular structure of 3-Cyclopentyl-1-methyl-1H-pyrazol-5-amine is characterized by a five-membered cyclopentane ring attached to a pyrazole ring at the 3-position. The pyrazole core is further substituted with a methyl group at the 1-position and an amine group at the 5-position. This arrangement introduces multiple reactive sites, including the nitrogen atoms of the pyrazole ring and the amine group, which can participate in hydrogen bonding, coordination with metal ions, or further functionalization via cross-coupling reactions. The cyclopentyl moiety enhances lipophilicity, potentially improving membrane permeability—a crucial factor for bioavailability in drug candidates.
Synthetic Approaches to 3-Cyclopentyl-1-methyl-1H-pyrazol-5-amine
The synthesis of 3-Cyclopentyl-1-methyl-1H-pyrazol-5-amine typically involves multi-step organic transformations. One common strategy begins with the condensation of cyclopentanone with hydrazine hydrate to form 3-cyclopentenylhydrazine, which is then subjected to cyclization with methyl isocyanate or methyl isocyanide derivatives to yield 3-cyclopentylpyrazole. Subsequent methylation at the 1-position using dimethyl sulfate or methyl iodide, followed by reduction of the resulting N-Oxide derivative with sodium borohydride, affords the desired amine product. Alternative synthetic routes may employ transition-metal-catalyzed cross-coupling reactions or microwave-assisted synthesis to streamline the process and improve yields.
Biological Significance and Therapeutic Potential
Recent studies have highlighted the biological relevance of 3-Cyclopentyl-1-methyl-1H-pyrazol-5-amine, particularly in its role as a precursor for bioactive molecules. The pyrazole scaffold is well-documented for its pharmacological properties, with derivatives exhibiting antimicrobial, anti-inflammatory, and anticancer activities. The introduction of a cyclopentyl group enhances binding affinity to certain protein targets by optimizing steric interactions, while the amine group allows for further derivatization into pharmacophores such as kinase inhibitors or receptor modulators.
Emerging Research Applications
In contemporary chemical biology, 3-Cyclopentyl-1-methyl-1H-pyrazol-5-amine has been utilized as a key intermediate in the development of small-molecule probes for studying enzyme mechanisms. For instance, its structural motif has been incorporated into inhibitors targeting Janus kinases (JAKs), which play a pivotal role in immune signaling pathways. Additionally, modifications of this scaffold have led to compounds with potential applications in neurodegenerative diseases, where pyrazole derivatives exhibit neuroprotective effects by modulating glutamate receptor activity.
Interdisciplinary Collaborations and Future Directions
The versatility of 3-Cyclopentyl-1-methyl-1H-pyrazol-5-amine has fostered interdisciplinary collaborations between organic chemists and biochemists. Computational modeling studies have revealed insights into its binding modes within biological targets, aiding rational drug design. Future research may explore its role in developing next-generation therapeutics by integrating machine learning algorithms to predict novel derivatives with enhanced efficacy and reduced toxicity.
Conclusion: A Promising Molecule for Innovation
In summary, 3-Cyclopentyl-1-methyl-1H-pyrazol-5-amine (CAS No. 92406-39-8) stands as a valuable asset in synthetic chemistry and drug discovery. Its unique structural attributes enable diverse functionalizations, making it indispensable for designing molecules with therapeutic potential across multiple disease areas. As research progresses, this compound will continue to inspire innovative approaches in medicinal chemistry and molecular biology.
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